4-(2-Furoyl)benzoic acid
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Overview
Description
4-(2-Furoyl)benzoic acid is an organic compound with the molecular formula C11H8O3. It consists of a benzoic acid moiety substituted with a furoyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furoyl)benzoic acid typically involves the reaction of 2-furoyl chloride with benzoic acid in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the furoyl group is introduced to the benzoic acid . The reaction conditions generally include:
Reagents: 2-furoyl chloride, benzoic acid, pyridine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Furoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Tetrahydrofuran derivatives
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
4-(2-Furoyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-(2-Furoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The furoyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Furoic acid: A furan derivative with applications in organic synthesis.
4-Hydroxybenzoic acid: Known for its use in the production of parabens
Uniqueness
4-(2-Furoyl)benzoic acid is unique due to the presence of both a benzoic acid and a furoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(furan-2-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXUOPBBWAUFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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